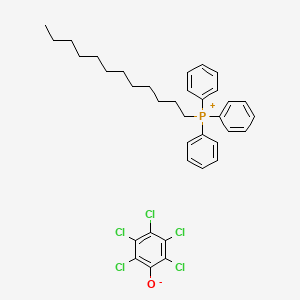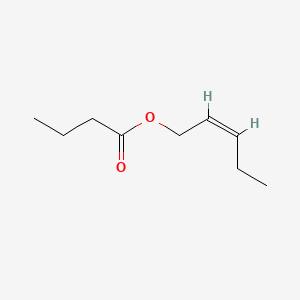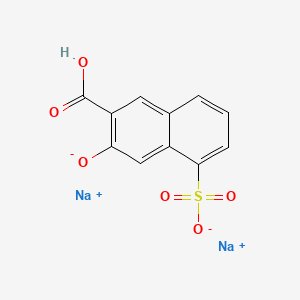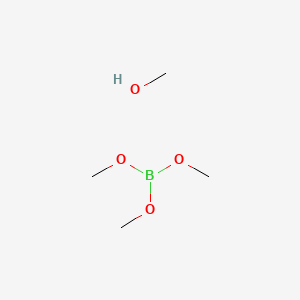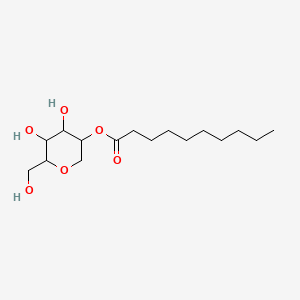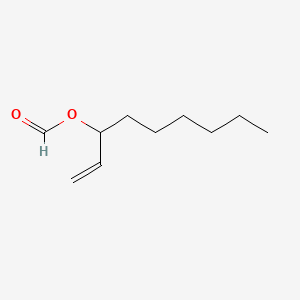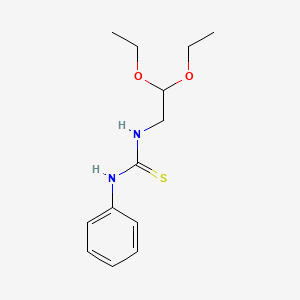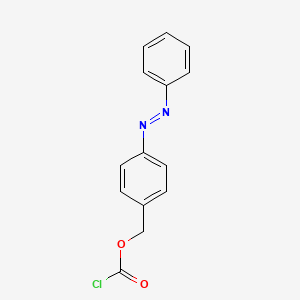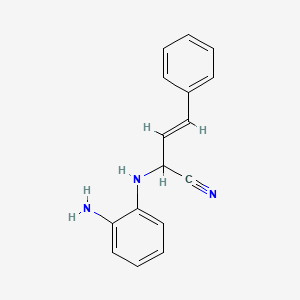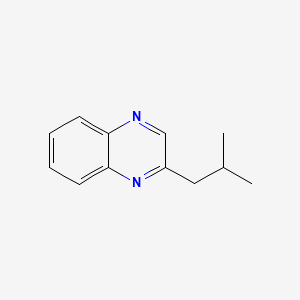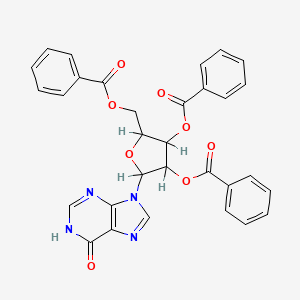
Tellanylidenebismuth
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tellanylidenebismuth is a compound that consists of bismuth and tellurium It is known for its unique properties, particularly in the field of thermoelectric materials
Preparation Methods
Synthetic Routes and Reaction Conditions: Tellanylidenebismuth can be synthesized through various methods. One common approach is the co-precipitation method, where bismuth and tellurium precursors are reduced using sodium borohydride (NaBH4) and then annealed under hydrazine vapor and nitrogen gas atmosphere at 300°C . Another method involves sealing mixed powders of bismuth and tellurium in a quartz tube under vacuum and heating it to 800°C in a muffle furnace .
Industrial Production Methods: In industrial settings, the production of this compound often involves high-temperature synthesis techniques to ensure the formation of high-purity nanostructures. These methods are designed to optimize the thermoelectric properties of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Tellanylidenebismuth undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, when heated, bismuth interacts with oxygen to form bismuth (III) oxide (Bi2O3) .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitric acid (HNO3) for the preparation of precursor solutions and hydrazine vapor for annealing processes .
Major Products: The major products formed from these reactions include bismuth (III) oxide and other bismuth-based compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tellanylidenebismuth has a wide range of scientific research applications:
Mechanism of Action
Tellanylidenebismuth can be compared with other bismuth-containing compounds, such as bismuth telluride (Bi2Te3) and bismuth selenide (Bi2Se3). These compounds share similar thermoelectric properties but differ in their specific applications and efficiency . For instance, bismuth telluride is widely used in thermoelectric devices, while bismuth selenide is known for its topological insulating properties .
Comparison with Similar Compounds
- Bismuth telluride (Bi2Te3)
- Bismuth selenide (Bi2Se3)
- Bismuth antimony telluride (BiSbTe)
- Manganese bismuth tellurides (MnBiTe)
Properties
CAS No. |
37293-14-4 |
|---|---|
Molecular Formula |
BiTe |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
tellanylidenebismuth |
InChI |
InChI=1S/Bi.Te |
InChI Key |
PDYNJNLVKADULO-UHFFFAOYSA-N |
Canonical SMILES |
[Te]=[Bi] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


